

IUPAC name for 3-Nitro-2-pentene isomers

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Compound of Interest

Compound Name: 3-Nitro-2-pentene

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An In-depth Technical Guide to the Isomers of 3-Nitro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the geometric isomers of **3-nitro-2-pentene**, focusing on their nomenclature, physicochemical properties, and synthesis. The information presented is intended to support research and development activities where these compounds may be of interest.

IUPAC Nomenclature and Structure

The presence of a carbon-carbon double bond in **3-nitro-2-pentene** gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-**3-nitro-2-pentene** and (Z)-**3-nitro-2-pentene**. The (E) and (Z) designators are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the double-bond carbons.

- Carbon 2 (C2): The substituents are a methyl group (-CH₃) and a hydrogen atom (-H). The methyl group has a higher priority.
- Carbon 3 (C3): The substituents are a nitro group (-NO₂) and an ethyl group (-CH₂CH₃). The nitro group has a higher priority.

(E)-3-nitro-2-pentene: The higher priority groups (methyl and nitro) are on opposite sides of the double bond.

(Z)-3-nitro-2-pentene: The higher priority groups (methyl and nitro) are on the same side of the double bond.

Physicochemical Data

While extensive experimental data for the individual isomers of **3-nitro-2-pentene** are not readily available in the public domain, computed data from reputable sources such as PubChem provide valuable insights into their properties.^{[1][2]}

Property	(E)-3-nitro-2-pentene	(Z)-3-nitro-2-pentene (Predicted/Computed)
Molecular Formula	C ₅ H ₉ NO ₂	C ₅ H ₉ NO ₂
Molecular Weight	115.13 g/mol ^[1]	115.13 g/mol
Boiling Point	Not available	~167.2 °C (Predicted for a related isomer, (Z)-2-nitro-2-pentene) ^[3]
Melting Point	Not available	Not available
XLogP3	1.7 ^[1]	1.7
Topological Polar Surface Area	45.8 Å ² ^[1]	45.8 Å ²
CAS Number	6065-18-5 ^[1]	Not available

Spectroscopic Data (Predicted):

- ¹H NMR:** The proton NMR spectra for both isomers are expected to be similar, with slight differences in the chemical shifts of the protons near the double bond. Key signals would include a quartet for the methylene protons of the ethyl group, a triplet for the terminal methyl of the ethyl group, a doublet for the methyl group at C2, and a singlet or multiplet for the vinylic proton.
- ¹³C NMR:** The carbon NMR spectra would show five distinct signals for each isomer, with the carbons of the double bond and the carbon attached to the nitro group exhibiting characteristic downfield shifts.

- IR Spectroscopy: Both isomers will display strong characteristic absorption bands for the nitro group. The asymmetric stretch is expected around $1550\text{-}1500\text{ cm}^{-1}$, and the symmetric stretch is anticipated in the $1390\text{-}1330\text{ cm}^{-1}$ region.[4] The C=C stretching vibration will also be present, typically in the $1680\text{-}1620\text{ cm}^{-1}$ range.[5]

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of (E)- and (Z)-nitroalkenes can be achieved through a modified Henry (nitroaldol) reaction. The following protocols are adapted from a general method for the condensation of aliphatic aldehydes with nitroalkanes and can be applied to the synthesis of the target isomers.[6]

Synthesis of (E)-3-nitro-2-pentene

This procedure favors the formation of the (E) isomer through a standard Henry reaction followed by elimination.

Materials:

- Nitroethane
- Propanal
- Piperidine (catalyst)
- Toluene (solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reflux and extraction

Procedure:

- To a solution of nitroethane (1 equivalent) in toluene, add propanal (1 equivalent) and a catalytic amount of piperidine.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Wash the mixture with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure (E)-**3-nitro-2-pentene**.

Synthesis of (Z)-3-nitro-2-pentene

This protocol is designed to selectively yield the (Z) isomer, likely proceeding through an imine intermediate.

Materials:

- Nitroethane
- Propanal
- Piperidine (catalyst)
- 4 Å molecular sieves
- Dichloromethane (solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for stirring at room temperature and extraction

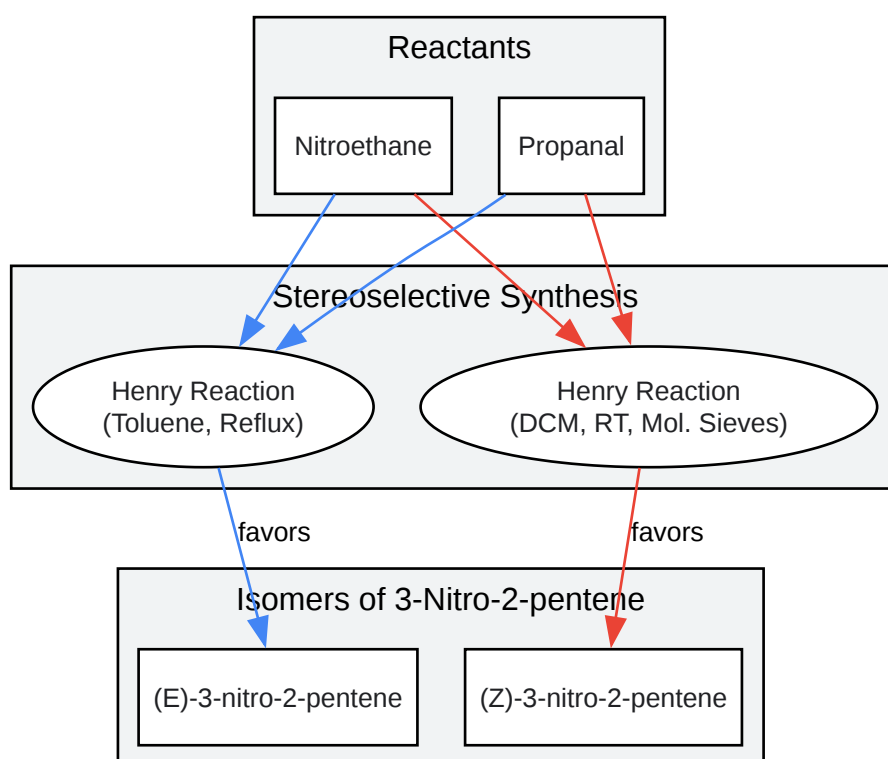
Procedure:

- To a suspension of 4 Å molecular sieves in dichloromethane, add nitroethane (1 equivalent), propanal (1 equivalent), and piperidine (1 equivalent).
- Stir the reaction mixture at room temperature. The use of molecular sieves is crucial for the stereochemical control.^[6]

- Monitor the reaction by TLC.
- Upon completion, filter off the molecular sieves.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure (Z)-**3-nitro-2-pentene**.

Visualization of Isomeric Relationship

The logical relationship between the reactants and the two isomers of **3-nitro-2-pentene**, as synthesized via the stereoselective Henry reaction, is depicted in the following diagram.



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Caption: Synthesis pathways to (E) and (Z) isomers.

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